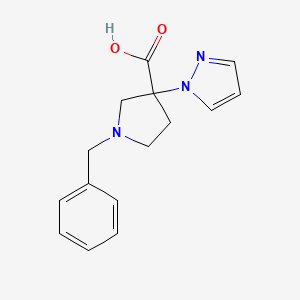
1-Benzyl-3-(1H-pyrazol-1-yl)pyrrolidine-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(1H-pyrazol-1-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound with the following chemical structure:
C16H19N3O2
It contains a pyrrolidine ring fused with a pyrazole moiety, and a carboxylic acid group. The compound’s systematic name is 1-benzyl-4-(1-methyl-1H-pyrazol-3-yl)pyrrolidine-3-carboxylic acid .
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve the condensation of appropriate precursors. One common method is the reaction between a benzylamine derivative and a pyrazole carboxylic acid. The benzyl group is introduced via a nucleophilic substitution reaction.
Reaction Conditions:Reagents: Benzylamine, pyrazole carboxylic acid
Conditions: Typically carried out in a suitable solvent (e.g., ethanol, methanol) under reflux conditions.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization and scale-up.
Chemical Reactions Analysis
Reactivity: 1-Benzyl-3-(1H-pyrazol-1-yl)pyrrolidine-3-carboxylic acid can undergo various reactions:
Oxidation: It may be oxidized to form related compounds.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can modify the benzyl or pyrazole substituents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: Carboxylic acid derivatives.
- Reduction: Alcohol derivatives.
Scientific Research Applications
1-Benzyl-3-(1H-pyrazol-1-yl)pyrrolidine-3-carboxylic acid finds applications in:
Medicinal Chemistry: As a scaffold for designing potential drug candidates.
Organic Synthesis: As a building block for more complex molecules.
Pharmaceutical Industry: Research into novel therapies.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While no direct analogs are mentioned, it’s essential to explore related pyrazole-containing compounds to highlight its uniqueness. Some similar compounds include:
1-Benzyl-1H-pyrazol-3-amine: (CAS: 21377-09-3)
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid: (CAS: 1141-70-4)
Properties
Molecular Formula |
C15H17N3O2 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
1-benzyl-3-pyrazol-1-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H17N3O2/c19-14(20)15(18-9-4-8-16-18)7-10-17(12-15)11-13-5-2-1-3-6-13/h1-6,8-9H,7,10-12H2,(H,19,20) |
InChI Key |
MQUNXPBQSBWRGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(C(=O)O)N2C=CC=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















